molecular formula C12H18N2O2 B122751 4-(N-Boc-aminomethyl)aniline CAS No. 94838-55-8

4-(N-Boc-aminomethyl)aniline

Cat. No. B122751
CAS RN: 94838-55-8
M. Wt: 222.28 g/mol
InChI Key: UXWQXBSQQHAGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of aniline derivatives can be complex and often involves multiple steps, including protection/deprotection strategies, reductive alkylation, and various substitution reactions. For example, the synthesis of dendritic melamine-based compounds incorporating aniline derivatives as peripheral units involves SN2-Ar aminations and Williamson etherifications . Similarly, the synthesis of a key intermediate for the CCR5 antagonist TAK-779 involves reductive alkylation followed by alkylation with a nitrobenzyl bromide and subsequent reduction .

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their physical and chemical properties. Quantum mechanical studies, such as those performed on 4-[(4-aminobenzene)sulfonyl] aniline, provide insights into the equilibrium geometry, vibrational frequencies, and electronic properties of these compounds . The molecular structure can also influence the self-assembly and self-organization of dendritic compounds in solution and the solid state .

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions, including those that lead to the formation of polymers or organometallic complexes. For instance, poly(aniline-co-3-amino-4-hydroxybenzoic acid) is synthesized using cyclic voltammetry, demonstrating the reactivity of aniline derivatives under electrochemical conditions . The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl results in cyclometalation and imidoyl complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure and substituents. Spectroscopic methods, such as FT-IR, FT-Raman, NMR, and UV-vis, are used to study these properties . The presence of functional groups, such as nitro, amino, or boryl groups, can significantly affect the dipole moment, hyperpolarizability, and electronic properties of the compounds . The photophysical properties, including luminescence and the ability to form nano-aggregates, are also important characteristics of these compounds .

Scientific Research Applications

Protein Microsequencing

4-(N-Boc-aminomethyl)aniline has been used in protein microsequencing. It's a part of a novel class of isothiocyanates for sequencing polypeptides, where it improves the detectability of amino acids during the sequencing process. This is achieved by generating a primary amine that is available for fluorescent labeling, enhancing the sensitivity of detection methods (L'italien & Kent, 1984).

Synthesis of Heterocyclic Compounds

The compound is integral in the synthesis of complex heterocyclic compounds. For example, it is used in the synthesis of 4-trifluoromethyl-2-quinolinones, which can have various substituents, providing a convenient and expedient method for producing these compounds (Leroux, Lefebvre & Schlosser, 2006).

Mimicking γ-Turns in Peptides

This compound is also used in synthesizing benzodiazepinones and pyrrolobenzodiazepinones to investigate γ-turn mimics in peptides. Such studies are crucial for understanding peptide structures and functions (Doerr & Lubell, 2015).

Development of Conducting Polymers

4-(N-Boc-aminomethyl)aniline plays a role in the preparation of water-soluble conducting polymers. It is used to create densely grafted polymers with varied properties, contributing to advancements in materials science, particularly in the field of conductive materials (Hua & Ruckenstein, 2005).

Synthesis of Dendritic Melamines

The compound is used in synthesizing dendritic melamines, which are crucial for understanding the behavior of complex molecules in solutions and solid states, leading to potential applications in materials science and nanotechnology (Sacalis et al., 2019).

Catalysis and Chemical Transformations

It is also involved in various catalysis and chemical transformation processes, such as the carbamate conversion of protected guanidines, indicating its versatility in organic synthesis (Rahman et al., 2021).

Photophysical Property Studies

This chemical plays a role in studying the photophysical properties of certain compounds. Understanding these properties is essential for the development of new materials with specific light-absorption or emission characteristics (Sudhakar, Mukherjee & Thilagar, 2013).

Synthesis of Ionic Liquids

4-(N-Boc-aminomethyl)aniline is used in synthesizing ionic liquids for catalyzing various chemical reactions, illustrating its role in green chemistry and sustainable processes (Chinnappan, La & Kim, 2013).

Heterocycle and Tryptamine Construction

It is also used in constructing novel heterocycles and tryptamines, contributing to the field of medicinal chemistry and drug development (Nicolaou et al., 2009).

Chemoselective Deacetylation

The compound is involved in experiments like chemoselective deacetylation, which is crucial in selective chemical synthesis and pharmaceutical research (Sultane, Mete & Bhat, 2014).

Metal-Organic Frameworks

It's used in the creation of metal-organic frameworks for sensitive detection of biomarkers, highlighting its importance in analytical chemistry and diagnostics (Jin & Yan, 2021).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl N-[(4-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWQXBSQQHAGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373203
Record name 4-(N-Boc-aminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Boc-aminomethyl)aniline

CAS RN

94838-55-8
Record name 4-(N-Boc-aminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(4-aminophenyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of p-BocNHCH2C6H4NO2 (7.5 g, 29.7 mmol) and NiCl2.6H2O (17.7 g, 74.3 mmol) in methanol (150 mL) at 0° C. was added NaBH4 (5.6 g, 149 mmol) in small portions over 30 min. After complete addition of NaBH4 and 15 min, the solvent was evaporated in vacuo and the residue was dissolved in conc. ammonium hydroxide and extracted twice with dichloromethane. The combined organic extracts were washed with brine, dried with MgSO4, filtered and concentrated in vacuo to give 6.4 g (97%) of a white solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

(4-Nitro-benzyl)-carbamic acid tert-butyl ester (6.34 g, 25.1 mmol), iron powder (6.5 g, 116 mmol), ammonium formate (13.0 g, 206 mmol), H2O (75 mls), and toluene (75 mls) were combined and heated to reflux. After 3 hrs the reaction mixture was allowed to cool and filtered through Celite with thorough washing with EtOAc. The filtrate was transferred to a reparatory funnel and the phases separated. The organic phase was further washed with H2O (1×), sat'd NaCl (1×), dried (Na2SO4), and concentrated in vacuo to give (4-amino-benzyl)-carbamic acid tert-butyl ester (5.02 g, 90% yield). LC/MS Calcd for [M+H]+223.1. found 167.1 (minus t-butyl).
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

10% w/w palladium on charcoal (250 mg) was added to a solution of the product from step (i) (5.37 g) in ethanol (100 ml) and the mixture hydrogenated at room temperature and pressure until the theoretical amount of hydrogen had been taken up. Charcoal was added, the mixture stirred for 10 minutes then filtered through diatomaceous earth and the filtrate evaporated to dryness. The solid residue, on recrystallisation from ethyl acetate/hexane gave 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline, 4.20 g: m.p. 80°-81° C.; NMR (d6DMSO) δ7.10(1H,bt) 6.88(2H,d) 6.49(2H,d), 4.92(2H,s) 3.92(2H,d), 1.38(9H,s); m/e 223(M+H)+ ; calculated for C12H18N2O2 : C, 64.8; H, 8.2; N, 12.6. found: C, 65.4; H, 8.3; N, 13.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.37 g
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N-Boc-aminomethyl)aniline
Reactant of Route 2
4-(N-Boc-aminomethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(N-Boc-aminomethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(N-Boc-aminomethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(N-Boc-aminomethyl)aniline
Reactant of Route 6
4-(N-Boc-aminomethyl)aniline

Citations

For This Compound
59
Citations
M Zhong, M Bui, W Shen, S Baskaran, DA Allen… - Bioorganic & medicinal …, 2009 - Elsevier
… The same approach was applied to the syntheses of 5a–b and 6a–h with commercially available 3- or 4-N-Boc-aminomethyl-aniline and 3- or 4-N-Boc-aminoethylaniline. …
Number of citations: 53 www.sciencedirect.com
MA Ghanem, I Kocak, A Al-Mayouf, M AlHoshan… - Electrochimica …, 2012 - Elsevier
Anthraquinone groups were covalently attached to carbon nanotubes (CNTs) through either benzyl amine (C 6 H 4 CH 2 NH) or ethylenediamine (EDA) linkers using a combination of …
Number of citations: 40 www.sciencedirect.com
I Ali, J Lee, A Go, G Choi, K Lee - Bioorganic & Medicinal Chemistry Letters, 2017 - Elsevier
Bromodomain and extra-terminal (BET) proteins, a class of epigenetic reader domains has emerged as a promising new target class for small molecule drug discovery for the treatment …
Number of citations: 26 www.sciencedirect.com
L Szabó, S Imanishi, N Kawashima, R Hoshino… - RSC …, 2018 - pubs.rsc.org
Interfacial interactions governing the interfacial adhesion between cellulose propionate and carbon fibre surface are placed under scrutiny to pave the way towards the development of …
Number of citations: 13 pubs.rsc.org
M Assali, AN Zaid, F Abdallah, M Almasri… - International Journal of …, 2017 - Taylor & Francis
As infectious diseases continue to be one of the greatest health challenges worldwide, the demand toward alternative agents is continuously increasing. Recent advancement in …
Number of citations: 57 www.tandfonline.com
B Daou, A Silvestri, H Lasa, D Mancino… - Macromolecular …, 2023 - Wiley Online Library
Carbon nanotubes (CNT) have proven to be excellent substrates for neuronal cultures, showing high affinity and greatly boosting their synaptic functionality. Therefore, growing cells on …
Number of citations: 5 onlinelibrary.wiley.com
R Lahmy, H Hübner, MF Schmidt… - … A European Journal, 2022 - Wiley Online Library
Photoswitchable ligands as biological tools provide an opportunity to explore the kinetics and dynamics of the clinically relevant μ‐opioid receptor. These ligands can potentially activate …
M Assali, M Almasri, N Kittana… - ACS Biomaterials Science …, 2019 - ACS Publications
The ongoing spread of multi-drug-resistant bacteria over the past few decades necessitates collateral efforts to develop new classes of antibacterial agents with different mechanisms of …
Number of citations: 21 pubs.acs.org
V Armuzza - 2016 - arts.units.it
In the last years, nanoscale diamonds are emerging as important materials for a variety of high performance technologies, thanks to their characteristics as the presence of a stable inert …
Number of citations: 5 arts.units.it
E Bailon-Garcia, FJ Maldonado-Hodar… - Materials Science and …, 2019 - Elsevier
In the present study carbon xerogels are used for the first time to study the fibroblast cell growth. For that, carbon xerogel microspheres are synthesized and thereafter functionalized with …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.